molecular formula C16H18O2 B3054870 [1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl- CAS No. 62224-31-1

[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-

Cat. No. B3054870
CAS RN: 62224-31-1
M. Wt: 242.31 g/mol
InChI Key: QGJCWCMSQVYVIZ-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl-” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is notable as a starting material for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

The synthesis of biphenyl derivatives often involves reactions like the Grignard reaction . In a study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .


Molecular Structure Analysis

Biphenyl, the core structure of “[1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl-”, consists of two connected phenyl rings . The carbon atoms of the molecule are arranged in the form of a ring .


Chemical Reactions Analysis

Biphenyls undergo various chemical reactions similar to benzene, such as electrophilic substitution reactions . The formation of biphenyl is often observed as a major impurity in reactions like the Grignard reaction .


Physical And Chemical Properties Analysis

Biphenyl, the parent compound of “[1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl-”, is a solid at room temperature, with a melting point of 69.2 °C and a boiling point of 255 °C . It is insoluble in water but soluble in typical organic solvents .

Mechanism of Action

The mechanism of action of biphenyl derivatives can vary widely depending on their specific structure and functional groups. For instance, some biphenyl derivatives are used as flame retardants .

Safety and Hazards

Biphenyl can cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-ethyl-2-(5-ethyl-2-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-11-5-7-15(17)13(9-11)14-10-12(4-2)6-8-16(14)18/h5-10,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJCWCMSQVYVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464433
Record name [1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-

CAS RN

62224-31-1
Record name [1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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